tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate
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Overview
Description
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate is a white crystalline compound with the molecular formula C23H27NO5. It belongs to the class of cyclic carbamates and is commonly used as a protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate, benzyl bromide, and cyclobutanone in the presence of a base. Another method includes adding the compound to tetrahydrofuran, cooling it to 0°C, and then adding sodium hydroxide dissolved in a sodium hypochlorite solution dropwise to the reaction system .
Industrial Production Methods
The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
It can be used as a starting material for the synthesis of peptides and as a protecting group in peptide synthesis. Additionally, the compound has been explored for its potential use in drug discovery and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate involves its role as a protecting group in peptide synthesis. The compound temporarily protects functional groups during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of specific sites within a molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate is unique due to its specific structure, which includes a benzyl group attached to the cyclobutyl ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical properties and applications.
Properties
CAS No. |
2694744-83-5 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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